Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one
CAS No.: 143343-85-5
Cat. No.: VC0117120
Molecular Formula: C10H15NO2
Molecular Weight: 181.2316
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143343-85-5 |
|---|---|
| Molecular Formula | C10H15NO2 |
| Molecular Weight | 181.2316 |
| IUPAC Name | 5-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-10-one |
| Standard InChI | InChI=1S/C10H15NO2/c12-9-3-7-1-6-2-8(4-9)11(7)5-10(6)13/h6-9,12H,1-5H2 |
| SMILES | C1C2CC3CC(CC1N3CC2=O)O |
Introduction
Chemical Structure and Properties
Chemical Identification
Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one belongs to the quinolizine class of compounds, featuring a tricyclic structure with an azatricyclo backbone. The compound is characterized by several identification parameters as outlined in Table 1.1.
Table 1.1: Chemical Identification Parameters
The compound contains a hydroxyl group at position 8 and a carbonyl group at position 3, which contribute to its chemical reactivity and potential pharmacological activity. The molecular structure contains multiple chiral centers, leading to several stereoisomers with potentially different biological activities .
Stereochemistry and Isomers
The stereochemistry of Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one is significant for its biological activity. Several stereoisomers have been identified and characterized in the literature, particularly the (6R,9aS) configuration which appears to be pharmacologically relevant .
Key stereoisomers include:
-
(6R,9aS)-8-Hydroxyhexahydro-2H-2,6-methanoquinolizin-3(4H)-one
-
(2a,6a,8a,9ab)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4h)-one
The endo configuration appears to be particularly important for the compound's applications in pharmaceutical preparations, as evidenced by its specific mention in commercial product listings .
Synthesis and Derivatives
Chemical Derivatives
The compound can exist in various forms including the free base and salt forms. One significant derivative is the hydrochloride salt (Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one Hydrochloride), which has a molecular weight of 217.69 g/mol and molecular formula C₁₀H₁₅NO₂·HCl .
This hydrochloride salt is also known as "Dolasetron Mesylate Related Compound A," indicating its relationship to the antiemetic drug dolasetron . This association suggests that Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one may serve as a precursor or metabolite in the dolasetron synthesis pathway.
Patent Information
A significant patent (US-4906755-A) related to this compound focuses on esters of Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3-(4H)-one and related compounds . The patent, granted on March 6, 1990, to Merrell Dow Pharma, describes:
-
Novel ester derivatives of the parent compound
-
Standard preparation methods from appropriate carboxylic acids and alcohols
-
A new process utilizing heavy metal salts of super acids for cases where steric factors are significant
The patent specifically mentions applications in the treatment of migraine and cytotoxic drug-induced vomiting, highlighting the compound's pharmacological importance .
Pharmacological Applications
Therapeutic Uses
According to patent information and related literature, Hexahydro-8-hydroxy-2,6-methano-2h-quinolizin-3(4h)-one and its derivatives have significant therapeutic potential in two main areas:
The relationship to dolasetron mesylate indicates that this compound may be part of an important class of antiemetic agents that work through serotonin receptor antagonism, which is a well-established mechanism for controlling nausea and vomiting, particularly in chemotherapy patients.
Market Trends
A market research report from April 2025 titled "Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one stereoisomer (CAS 115956-07-5) Market Research Report 2025" suggests ongoing commercial interest in this compound . The report purportedly provides:
-
Comprehensive data on global and regional markets
-
Description of application areas and related patterns
-
Overview of the market and suppliers
The existence of this detailed market report indicates that the compound maintains commercial relevance, likely due to its pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume